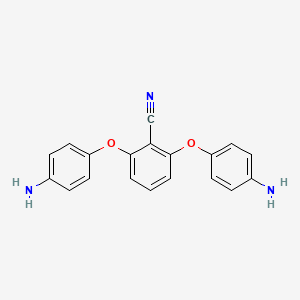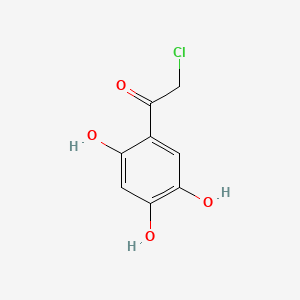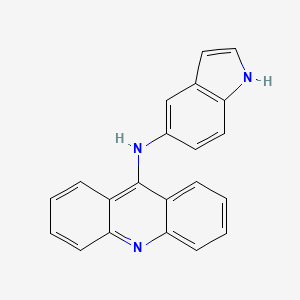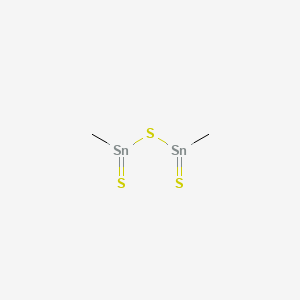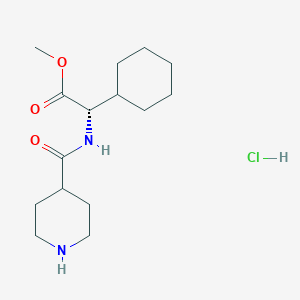
(S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Amidation: The carboxylic acid group on the piperidine ring is converted to an amide using reagents such as carbodiimides.
Esterification: The resulting amide is then esterified with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the cyclohexyl ring or the piperidine nitrogen.
Reduction: Reduction reactions may target the carbonyl groups in the ester or amide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or ester derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Receptor Studies: Used in studies involving piperidine receptors.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to the observed pharmacological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate: Lacks the (S)-configuration.
Ethyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate: Similar structure with an ethyl ester instead of a methyl ester.
2-Cyclohexyl-2-(piperidine-4-carboxamido)acetic acid: The free acid form.
Uniqueness
The (S)-configuration of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride may confer unique stereochemical properties, affecting its binding affinity and specificity for molecular targets. This can result in distinct pharmacological profiles compared to its analogs.
特性
分子式 |
C15H27ClN2O3 |
|---|---|
分子量 |
318.84 g/mol |
IUPAC名 |
methyl (2S)-2-cyclohexyl-2-(piperidine-4-carbonylamino)acetate;hydrochloride |
InChI |
InChI=1S/C15H26N2O3.ClH/c1-20-15(19)13(11-5-3-2-4-6-11)17-14(18)12-7-9-16-10-8-12;/h11-13,16H,2-10H2,1H3,(H,17,18);1H/t13-;/m0./s1 |
InChIキー |
FBYMXIVNPMRLEI-ZOWNYOTGSA-N |
異性体SMILES |
COC(=O)[C@H](C1CCCCC1)NC(=O)C2CCNCC2.Cl |
正規SMILES |
COC(=O)C(C1CCCCC1)NC(=O)C2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
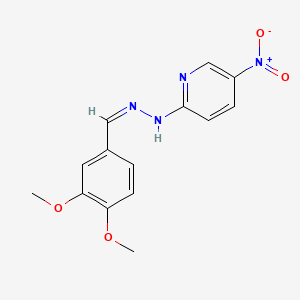
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
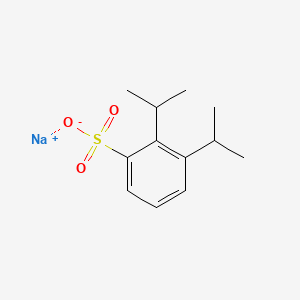
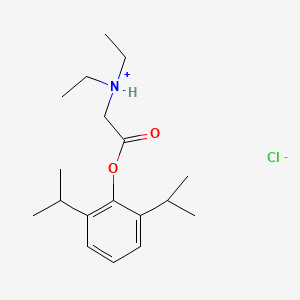
![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)


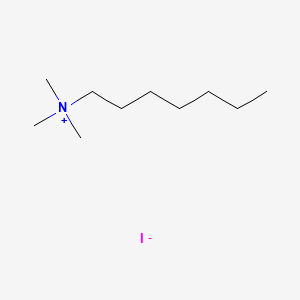
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
